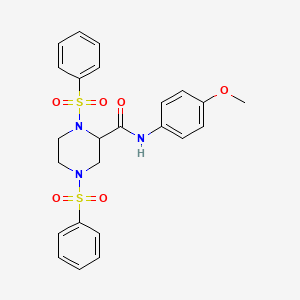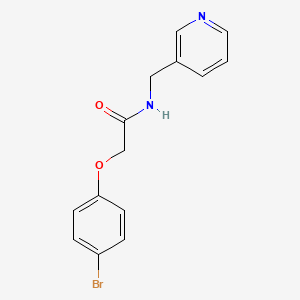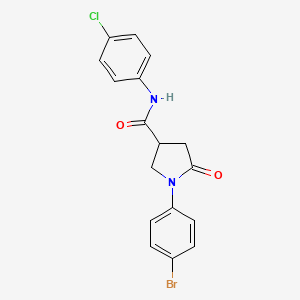
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine, also known as CP-55940, is a synthetic cannabinoid that was first synthesized in the 1980s. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been used extensively in scientific research.
Mecanismo De Acción
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body. CB1 receptors are primarily located in the brain and central nervous system, while CB2 receptors are primarily found in immune cells and peripheral tissues. Activation of these receptors by (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine leads to a variety of physiological effects, including pain relief, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been shown to have a variety of biochemical and physiological effects, including inhibition of pain signaling, reduction of inflammation, and modulation of neurotransmitter release. It has also been shown to have neuroprotective effects, and may have potential therapeutic applications in conditions such as multiple sclerosis and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows for precise manipulation of the endocannabinoid system and study of its effects on various physiological processes. However, one limitation is that (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
Direcciones Futuras
There are many potential future directions for research on (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and the endocannabinoid system. One area of interest is the potential therapeutic applications of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine in conditions such as chronic pain, multiple sclerosis, and epilepsy. Other areas of interest include the role of the endocannabinoid system in addiction and substance abuse, and the potential use of CB1 receptor antagonists in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine and other synthetic cannabinoids, and to develop more selective and potent compounds for use in scientific research.
Métodos De Síntesis
The synthesis of (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine involves several steps, starting with the reaction of 3-chlorobenzyl chloride with 2,3,4,5-tetrafluoroaniline to form the intermediate (3-chlorophenyl)(2,3,4,5-tetrafluorophenyl)methanamine. This intermediate is then reacted with 1,1,1-trifluoroacetic anhydride to form the final product, (3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine.
Aplicaciones Científicas De Investigación
(3-chlorophenyl)methyl(2,3,4,5-tetrafluorophenyl)amine has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, and has been studied for its potential therapeutic applications in conditions such as chronic pain, multiple sclerosis, and epilepsy.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF4N/c1-19(8-4-2-3-7(14)5-8)10-6-9(15)11(16)13(18)12(10)17/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBGTSZYHINNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)C2=CC(=C(C(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2,3,4,5-tetrafluoro-N-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxyphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4894344.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![(1R*,5S*)-6-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-6-azabicyclo[3.2.1]octane](/img/structure/B4894387.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B4894390.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)



![4-methoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B4894421.png)
